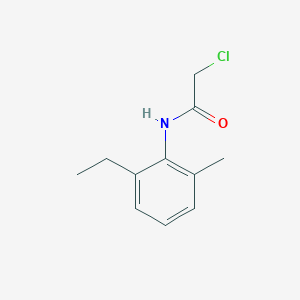











|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH2:6]([C:8]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:9]=1[NH2:10])[CH3:7].C(O)(=O)C.C([O-])(=O)C.[Na+]>O>[Cl:1][CH2:2][C:3]([NH:10][C:9]1[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:8]=1[CH2:6][CH3:7])=[O:4] |f:3.4|
|


|
Name
|
|
|
Quantity
|
84.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
67.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
110.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was then stirred vigorously for 30 minutes at 10° C. (
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain fluidity)
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was air-dried on the
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
was then recrystallised from ethanol/water
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)NC1=C(C=CC=C1C)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |